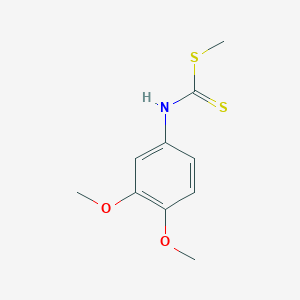
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its various biological activities.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide in lab experiments is its potent biological activities. It has been found to exhibit various biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using this compound is its solubility. It is poorly soluble in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are various future directions for the use of 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide in scientific research. One of the possible future directions is the development of novel drug candidates based on this compound for the treatment of various diseases such as cancer, inflammation, and pain. Moreover, the use of this compound in combination with other drugs could lead to synergistic effects, thereby improving the therapeutic efficacy. Another possible future direction is the development of new synthetic routes for the synthesis of this compound, which could improve its yield and purity.
Conclusion:
In conclusion, 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide is a chemical compound that has been extensively used in scientific research for its various biological activities. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities and has been shown to possess antitumor and antiproliferative properties. Its mechanism of action involves the inhibition of COX-2 enzyme activity, leading to a decrease in the production of prostaglandins. Despite its limitations, this compound has great potential for drug development and future research.
Synthesis Methods
The synthesis of 3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide involves the reaction of 3,4-dichloroaniline with 4-ethoxybenzoyl chloride in the presence of a base. The resulting product is then chlorinated with thionyl chloride to yield the final compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide has been extensively used in scientific research for its various biological activities. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, it has been shown to possess antitumor and antiproliferative properties. It has also been used as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and pain.
properties
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-2-21-14-6-3-9(7-13(14)18)15(20)19-10-4-5-11(16)12(17)8-10/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCQCTZBGYSMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4-dichlorophenyl)-4-ethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)




![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)